molecular formula C15H10F4O3 B6411462 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261937-07-8

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411462
CAS No.: 1261937-07-8
M. Wt: 314.23 g/mol
InChI Key: UWIZGHUFLLCVGL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethylphenyl group at the 3-position on the benzene ring

Preparation Methods

The synthesis of 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-methoxy-3-trifluoromethylbenzene.

    Reaction Conditions: The key steps involve electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced onto the benzene ring

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact mechanisms depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-Fluoro-4-(trifluoromethyl)benzoic acid, 2-Fluoro-4-methoxybenzoic acid, and 2-(trifluoromethyl)benzoic acid share structural similarities.

    Uniqueness: The presence of both the methoxy and trifluoromethylphenyl groups in this compound provides unique electronic and steric properties, making it distinct from other related compounds

Properties

IUPAC Name

2-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-8(6-11(13)15(17,18)19)9-2-4-10(14(20)21)12(16)7-9/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIZGHUFLLCVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692162
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-07-8
Record name 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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